cyanomethyl N,N-dimethylcarbamate

描述

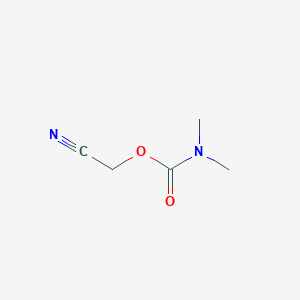

Cyanomethyl N,N-dimethylcarbamate (CAS: 153648-59-0) is a carbamate derivative characterized by a cyanomethyl group (-CH2CN) esterified to the carbamate functional group (O-C(=O)-N(CH3)2). It is structurally distinct due to the presence of both a nitrile and a dimethylamino moiety, which may influence its reactivity and biological activity. Synonyms include Carbamic acid, dimethyl-, cyanomethyl ester (9CI) .

属性

CAS 编号 |

153648-59-0 |

|---|---|

分子式 |

C5H8N2O2 |

分子量 |

128.13 g/mol |

IUPAC 名称 |

cyanomethyl N,N-dimethylcarbamate |

InChI |

InChI=1S/C5H8N2O2/c1-7(2)5(8)9-4-3-6/h4H2,1-2H3 |

InChI 键 |

DNGSJAVLBDTSLA-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)OCC#N |

规范 SMILES |

CN(C)C(=O)OCC#N |

同义词 |

Carbamic acid, dimethyl-, cyanomethyl ester (9CI) |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Ethyl N,N-Dimethylcarbamate

- Structure: Ethyl group (-CH2CH3) replaces the cyanomethyl substituent.

- Biological Activity : Ethyl N,N-dimethylcarbamate lacks teratogenicity in Syrian hamsters, unlike ethyl carbamate (urethan), which induces growth retardation and malformations . This highlights the critical role of substituents in modulating biological effects.

Cyclohexyl-N,N-Dimethylcarbamate

- Structure: Cyclohexyl group replaces the cyanomethyl substituent.

- Conformational Behavior : Exhibits solvent-dependent conformational equilibrium. In CCl4, the equatorial conformation dominates due to 1,3-diaxial steric hindrance. In polar solvents like CD3CN, solvation reduces axial interactions, increasing axial conformer populations .

- Synthesis: Prepared via established carbamate-forming reactions, such as coupling cyclohexanol with N,N-dimethylcarbamoyl chloride .

Diethyl [(N,N-Dimethylamino)cyanomethyl]phosphonate

- Structure: Phosphonate analog with a diethyl phosphoryl group and cyanomethyl-dimethylamino substituent.

- Synthesis: Synthesized from diethyl phosphite and (N,N-dimethylamino)(methoxy)cyanomethane under phase transfer catalysis or butyllithium conditions .

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。